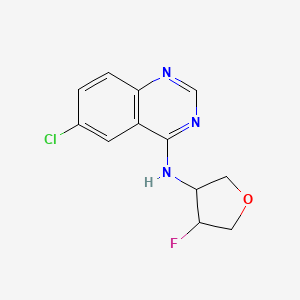

8-氯异喹啉-1(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

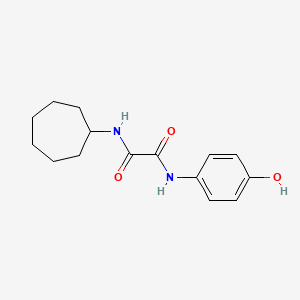

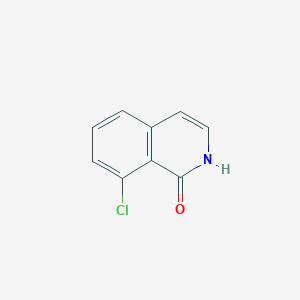

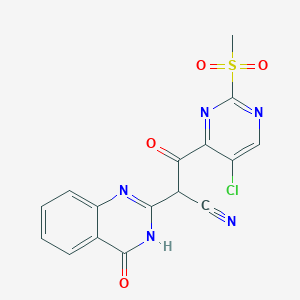

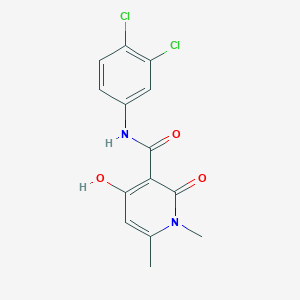

8-Chloroisoquinolin-1(2H)-one is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 8-Chloroisoquinolin-1(2H)-one, they do provide insights into the chemistry of related compounds, particularly those derived from 8-hydroxyquinoline, which can be informative for understanding the properties and reactivity of 8-Chloroisoquinolin-1(2H)-one.

Synthesis Analysis

The synthesis of related compounds, such as 8-hydroxyquinoline derivatives, involves the attachment of various substituents to the quinoline ring. For instance, the synthesis of azacrown ethers substituted with 5-chloro-8-hydroxyquinoline is described, where the chloroquinoline moiety is attached through different positions on the macrocycle, leading to compounds with varying affinities for metal ions . This suggests that the synthesis of 8-Chloroisoquinolin-1(2H)-one could similarly involve strategic functionalization of the isoquinoline ring to achieve desired properties.

Molecular Structure Analysis

The molecular structure of 8-hydroxyquinoline derivatives has been characterized using techniques such as X-ray crystallography and NMR spectroscopy . These studies reveal how different substituents and ligands can influence the geometry and coordination environment around the central metal ion in metal complexes. For 8-Chloroisoquinolin-1(2H)-one, such analyses would be crucial to understand its three-dimensional structure and potential binding sites.

Chemical Reactions Analysis

The reactivity of 8-hydroxyquinoline derivatives with metal ions is a key aspect of their chemistry. For example, azo 8-hydroxyquinoline benzoate selectively detects Hg^2+ and Cu^2+ ions through a distinct color change . Similarly, 8-Chloroisoquinolin-1(2H)-one could potentially act as a ligand for metal ions, forming stable complexes that could be exploited in analytical or pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-hydroxyquinoline derivatives, such as solubility, luminescence, and magnetic properties, have been extensively studied . These properties are influenced by the nature of the substituents and the metal ions they complex with. For 8-Chloroisoquinolin-1(2H)-one, similar studies would be necessary to determine its solubility in various solvents, potential luminescent properties, and its behavior in the presence of different metal ions.

科学研究应用

合成抗癌化合物

- 8-氯异喹啉-1(2H)-酮在合成带有杂环取代基的1-氯异喹啉和1-氨基异喹啉中被使用。由于它们的生物性质,这些化合物被认为在抗癌应用中具有潜力(Konovalenko et al., 2020)。

光谱分析

- 该化合物通过FTIR和FT-拉曼光谱学进行研究,有助于理解分子振动和结构(Arivazhagan & Krishnakumar, 2005)。

金属离子结合研究

- 对8-氯异喹啉-1(2H)-酮衍生物如8-羟基喹啉的研究提供了关于这些化合物如何结合双价金属如铜和锌的见解。这些知识对于在分析和制药领域的应用至关重要(Summers et al., 2020)。

振动研究和量子化学研究

- 对相关化合物1-氯异喹啉进行详细的振动分析有助于理解分子结构和反应性。这些研究在材料科学领域具有重要价值(Vidhya et al., 2020)。

配合物中的光学性质

- 研究包含8-羟基喹啉衍生物的氯铋酸盐(III)配合物有助于了解它们的结构和光学性质。这在材料科学和光子应用中具有相关性(Wang & Xu, 2008)。

化学反应性和配体合成

- 对结构类似的化合物1,3-二氯异喹啉的研究提供了关于新配体合成和碳-氯键的差异反应性的见解,这对于有机合成非常重要(Ford et al., 1997)。

化学传感器开发

- 8-氯异喹啉-1(2H)-酮的衍生物被用于开发金属离子化学传感器,展示了它在环境监测和分析化学中的实用性(Prodi et al., 2001)。

结构和光谱表征

- 对与8-氯异喹啉-1(2H)-酮相关的氯喹啉配合物的分子和晶体结构进行表征,为晶体学领域提供了重要数据(Prout & Wheeler, 1967)。

抗微生物药剂的开发

- 对4-氯-8-甲氧基喹啉-2(1H)-酮等衍生物进行了抗微生物性能研究,表明其有潜力用于开发新的抗微生物药剂(Murugavel等,2017)。

新型催化剂的合成

- 从1-氯异喹啉衍生的1-氯-5-硝基异喹啉用于合成新型酰基转移催化剂,对化学合成非常重要(Chen Pei-ran, 2008)。

金属离子测定

- 相关化合物8-羟基喹啉被用于金属离子的分光光度测定,展示了它在分析化学中的应用(Blanco et al., 1989)。

合成和生物活性

- 对8-羟基喹啉的合成和生物活性研究突出了它们作为抗微生物、抗癌和抗真菌剂的潜力(Saadeh et al., 2020)。

属性

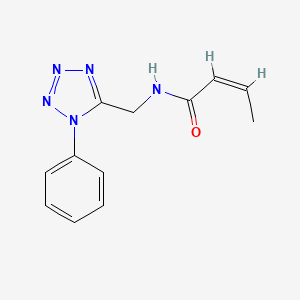

IUPAC Name |

8-chloro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKQWEOFKPOMSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroisoquinolin-1(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2511505.png)

![tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B2511506.png)

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511510.png)

![N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide](/img/structure/B2511520.png)

![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)